molecular formula C25H22BF4N B3006406 2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide CAS No. 80560-97-0

2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide

Cat. No.: B3006406
CAS No.: 80560-97-0
M. Wt: 423.26
InChI Key: LUJBTFWLQBRUMR-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide is a chemical compound with the molecular formula C26H24BF4N. It is known for its unique structure, which includes a pyridinium core substituted with phenyl and phenylethyl groups. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide typically involves the reaction of 2,4-diphenylpyridine with 2-phenylethyl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroboranuide salt. The reaction conditions often include solvents such as ethanol and temperatures around 120-122°C .

Chemical Reactions Analysis

2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the pyridinium nitrogen can be targeted by nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The pyridinium core can interact with biological molecules through ionic and hydrogen bonding, affecting various biochemical pathways. The phenyl and phenylethyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide can be compared with other pyridinium-based compounds, such as:

Properties

IUPAC Name

2,4-diphenyl-1-(2-phenylethyl)pyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N.BF4/c1-4-10-21(11-5-1)16-18-26-19-17-24(22-12-6-2-7-13-22)20-25(26)23-14-8-3-9-15-23;2-1(3,4)5/h1-15,17,19-20H,16,18H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJBTFWLQBRUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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